![molecular formula C6H9LiN2O3 B2992904 Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate CAS No. 2490412-91-2](/img/structure/B2992904.png)

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate, also known as HEDA-Li, is a derivative of diazirine-containing molecules. It has a CAS Number of 2490412-91-2 .

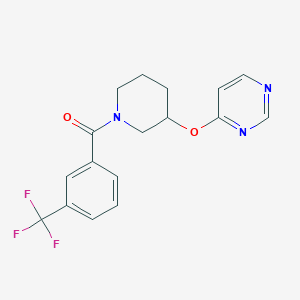

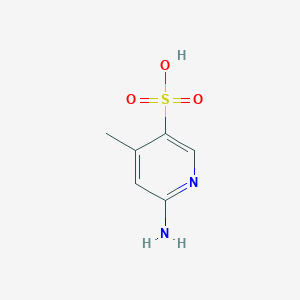

Molecular Structure Analysis

The molecular formula of Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is C6H9LiN2O3. Its molecular weight is 164.09 .Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

One application involves the synthesis of enantiomerically pure deoxy- and aminodeoxyfuranosides, highlighting the utility of related lithium compounds in the formation of complex organic structures. Such processes are crucial for the development of pharmaceuticals and biologically active molecules (Gräf & Braum, 1993).

Photopolymerization and Material Science

Another study demonstrates the use of lithium-based compounds in photopolymerization processes. This research is significant for creating biomaterials, especially in the field of three-dimensional cell encapsulation for tissue engineering. The use of specific lithium compounds allows for rapid polymerization of monomers into hydrogels while maintaining high cell viability, showcasing their potential in biomedical applications (Fairbanks et al., 2009).

Catalysis and Polymerization

Lithium compounds also find applications in catalysis, particularly in the ring-opening polymerization of L-lactide to produce polylactic acid (PLA), a biodegradable polymer. This process is essential for sustainable materials science, offering a route to environmentally friendly plastics (Ko & Lin, 2001).

Organometallic Chemistry and Ligand Design

Research into lithium organometallic compounds extends to the design of lithium-selective crown ethers for applications in separation processes and battery technology. These compounds demonstrate high selectivity for lithium ions, which is critical in lithium-ion battery recycling and the purification of lithium from other metals (Torrejos et al., 2017).

Crystal Structure Analysis

Finally, studies on the crystal structures of solvated lithium enolates provide insights into the coordination chemistry of lithium compounds. Understanding these structures is vital for designing new materials with specific electronic or catalytic properties (Amstutz et al., 1981).

Safety and Hazards

Mechanism of Action

Mode of Action

The compound contains a diazirine group . Diazirines are a class of organic molecules consisting of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring . They can serve as precursors for carbenes by loss of a molecule of dinitrogen . For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds . Hence, diazirines have grown in popularity as small, photo-reactive, crosslinking reagents . They are often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .

Biochemical Pathways

Given the presence of the diazirine group, it is likely that the compound may interact with various biochemical pathways through the formation of carbenes and subsequent insertion into various bonds .

Pharmacokinetics

It is known that the compound is a powder at room temperature and is stored at 4 degrees celsius . This information may suggest certain characteristics about its stability and solubility, which could impact its bioavailability.

Result of Action

Given its diazirine group, it may be involved in the formation of carbenes and subsequent insertion into various bonds, potentially leading to a variety of molecular and cellular effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets. For Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate, it is known that the compound is stored at 4 degrees Celsius , suggesting that temperature may be an important factor in its stability.

properties

IUPAC Name |

lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.Li/c9-4-3-6(7-8-6)2-1-5(10)11;/h9H,1-4H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSUQMMFBOSTDT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CC1(N=N1)CCO)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dimethyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2992823.png)

![Methyl 4-[[(1-methyltriazole-4-carbonyl)amino]carbamothioylamino]benzoate](/img/structure/B2992828.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2992830.png)

![1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea](/img/structure/B2992833.png)

![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2992836.png)

![ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B2992838.png)

![2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2992844.png)